Prop-2-en-1-yl (3-chloropropyl)carbamate
Description
Properties
CAS No. |
647027-78-9 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
prop-2-enyl N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6H2,(H,9,10) |
InChI Key |
QBPFEJHKMUAJBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCCCl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Method
This method typically involves the reaction of a suitable alkene with a chloropropyl derivative in the presence of a base. The following steps outline this process:
Reagents :
- Prop-2-en-1-ol
- 3-Chloropropylamine
- Base (e.g., sodium hydride or potassium carbonate)
-
- Dissolve prop-2-en-1-ol in a suitable solvent such as dimethylformamide (DMF).
- Add the base to the solution to deprotonate the alcohol.
- Introduce 3-chloropropylamine gradually while stirring at room temperature.
- Heat the mixture to reflux for several hours.
- Upon completion, quench the reaction with water and extract the product using an organic solvent.
Carbamate Formation from Isocyanates
Another effective method involves the reaction of prop-2-en-1-ol with isocyanates derived from chloropropanol.
Reagents :
- Prop-2-en-1-ol
- Isocyanate (derived from chloropropanol)
-
- Prepare an isocyanate by reacting chloropropanol with phosgene or another activating agent.
- Mix prop-2-en-1-ol with the isocyanate in a solvent such as dichloromethane.
- Stir the mixture at room temperature for several hours.
- Purify the resulting carbamate through column chromatography.
Coupling Reactions
Coupling reactions using palladium or nickel catalysts have been explored for synthesizing carbamates.
Reagents :
- Prop-2-en-1-boronic acid
- Chlorinated propanol derivatives
- Catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
- Combine prop-2-en-1-boronic acid with a chlorinated propanol derivative in a suitable solvent like toluene.
- Add the catalyst and base (e.g., potassium carbonate).
- Heat under reflux conditions while stirring.
- After completion, isolate the product through extraction and purification steps.
Summary of Preparation Methods
| Method | Key Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Direct Alkylation | Prop-2-en-1-ol, Chloropropylamine | Variable | Reflux in DMF |
| Carbamate from Isocyanate | Prop-2-en-1-ol, Isocyanate | Variable | Room temperature |
| Coupling Reactions | Prop-2-en-1-boronic acid, Catalyst | Variable | Reflux in Toluene |
Research indicates that optimizing reaction conditions such as temperature, solvent choice, and reagent ratios can significantly enhance yields and purity of Prop-2-en-1-yl (3-chloropropyl)carbamate. For instance, using DMF as a solvent in direct alkylation has shown improved solubility and reactivity compared to other solvents like ethanol or acetone.
Additionally, employing microwave-assisted synthesis has been reported to reduce reaction times dramatically while maintaining high yields, thus offering an efficient alternative to traditional heating methods.
The preparation of this compound can be effectively achieved through various synthetic routes including direct alkylation, carbamate formation from isocyanates, and coupling reactions. Each method presents unique advantages depending on the starting materials and desired outcomes.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (3-chloropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Prop-2-en-1-yl (3-chloropropyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules, including pharmaceuticals and agrochemicals.
Key Reactions :
- Nucleophilic Substitution : The compound can react with different nucleophiles, leading to a variety of substituted derivatives. This versatility is particularly useful in pharmaceutical chemistry for developing new drug candidates.
Biological Applications
In biological research, this compound has been utilized for modifying biomolecules such as peptides and proteins. The incorporation of carbamate groups can enhance the stability and bioactivity of these biomolecules, allowing for better studies of their structure-function relationships.
Case Study :
A study demonstrated the use of carbamate derivatives in enhancing the activity of peptide-based drugs targeting specific enzymes. The modifications improved binding affinities and biological efficacy, showcasing the potential of this compound in medicinal chemistry .
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.
Therapeutic Potential :
Research has indicated that derivatives of this compound exhibit inhibitory effects on specific proteases involved in viral infections. This highlights its potential role in developing antiviral agents .
Agrochemicals
Due to its reactivity and ability to form stable derivatives, this compound is being explored for use in agrochemical formulations. Its derivatives may serve as herbicides or insecticides, contributing to crop protection strategies.
Fine Chemicals Production
The compound is also utilized in the production of fine chemicals and specialty materials. Its role as an intermediate allows for the efficient synthesis of high-value chemical products used across various industries.
Environmental Considerations
While this compound has significant applications, it is crucial to consider its environmental impact. Studies on similar carbamate compounds have shown potential toxicity to aquatic life and other environmental hazards . Therefore, careful assessment and regulation are necessary when employing this compound in industrial applications.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural features, physicochemical properties, and biological activities of Prop-2-en-1-yl (3-chloropropyl)carbamate and related compounds:
Detailed Analysis of Key Differences
Chlorpropham vs. This compound
- Structural Differences : Chlorpropham substitutes the chlorophenyl group for the chloropropyl chain and uses an isopropyl ester instead of an allyl group.
- Functional Implications: The aromatic chlorophenyl group in Chlorpropham increases lipophilicity and stability, making it effective as a herbicide.
6-Nitro-2-(3-chloropropyl)naphthalimide vs. Target Compound
- Core Structure : The naphthalimide core intercalates with DNA, enabling antitumor effects, while the carbamate backbone in the target compound may act via enzyme inhibition (e.g., acetylcholinesterase or microtubule disruption) .
- Substituent Role : Both share a 3-chloropropyl chain, but the nitro group in the naphthalimide derivative enhances electrophilicity, possibly aiding DNA damage .
Mephenesin Carbamate vs. Target Compound
- Pharmacological Profile : Mephenesin carbamate’s hydroxypropyl and o-tolyl groups extend its duration as a muscle relaxant by slowing metabolism. The target compound’s allyl group might confer faster reactivity but shorter action .
Thiazol-Imine Derivatives () vs. Target Compound
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Chlorophenyl (Chlorpropham) > Chloropropyl (target compound) > Hydroxypropyl (3-hydroxy-2-phenylpropyl carbamate). Higher lipophilicity correlates with membrane penetration but may reduce solubility .
- Hydrogen Bonding : The hydroxyl group in 3-hydroxy-2-phenylpropyl carbamate improves aqueous solubility, whereas the allyl group in the target compound may reduce it .
Biological Activity
Prop-2-en-1-yl (3-chloropropyl)carbamate, a carbamate derivative, has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its structural formula, which includes a propene moiety and a carbamate functional group. Its chemical structure can be represented as follows:
This compound is related to other carbamates known for their biological activities, including herbicidal and insecticidal properties.
Pharmacological Effects
Research indicates that carbamates, including this compound, exhibit a range of biological activities:
- Antiviral Activity : Some studies suggest that carbamates can inhibit viral proteases, which are crucial for viral replication. For instance, compounds with similar structures have shown efficacy against human cytomegalovirus (HCMV) proteases by targeting specific cysteine residues in the enzyme .
- Insecticidal Properties : Carbamates are widely recognized for their insecticidal effects. This compound may share this characteristic, potentially acting through the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission in insects .
- Plant Growth Regulation : As a carbamate derivative, it may also function as a plant growth regulator. Similar compounds have been documented to affect plant growth by modulating hormonal pathways and inhibiting specific growth-related enzymes .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:
- Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways is a common mechanism among carbamates. For example, they may act on proteases or acetylcholinesterase.
- Receptor Modulation : Some studies have suggested that carbamates can interact with various receptors in both plants and animals, leading to altered physiological responses.
Study 1: Antiviral Efficacy
A study investigating the antiviral properties of carbamate derivatives found that certain compounds inhibited HCMV protease activity effectively. The use of similar structural analogs demonstrated that modifications to the carbamate group could enhance potency against viral targets .
Study 2: Insecticidal Activity
Insecticidal tests conducted on various carbamate compounds indicated significant mortality rates in target insect populations. This compound was evaluated alongside other known insecticides, showing comparable efficacy .
Study 3: Plant Growth Regulation
Research exploring the effects of carbamate derivatives on plant growth revealed that certain compounds could inhibit root elongation and shoot growth in specific plant species. The study highlighted the potential use of this compound as a selective growth regulator .
Data Table: Biological Activities of Carbamates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
